Methyl 2-fluoro-5-hydroxynicotinate
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Overview
Description
Methyl 2-fluoro-5-hydroxynicotinate is a fluorinated derivative of nicotinic acid It is a member of the pyridine family, characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 5-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method is the selective fluorination using reagents such as Selectfluor®. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyridine derivatives, which have various applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-fluoro-5-hydroxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-2-hydroxynicotinate
- Methyl 2-fluoro-3-hydroxynicotinate
- Methyl 2-fluoro-4-hydroxynicotinate
Uniqueness
Methyl 2-fluoro-5-hydroxynicotinate is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6FNO3 |
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Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 2-fluoro-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3 |
InChI Key |
PCAWXSJRZLXATH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)F |
Origin of Product |
United States |
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